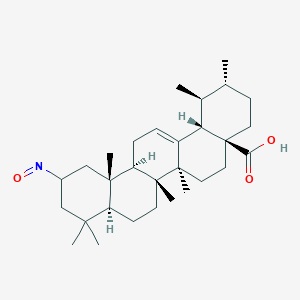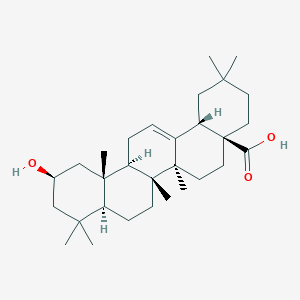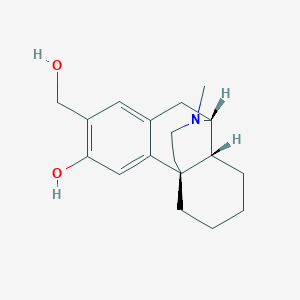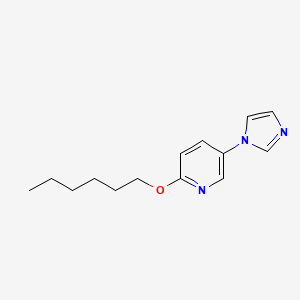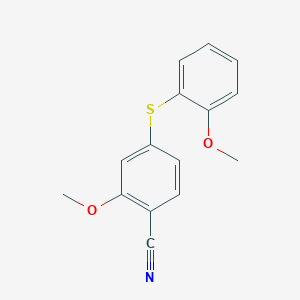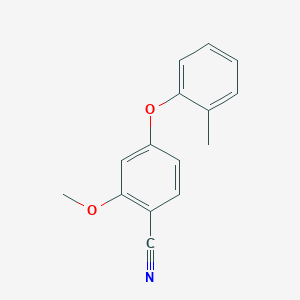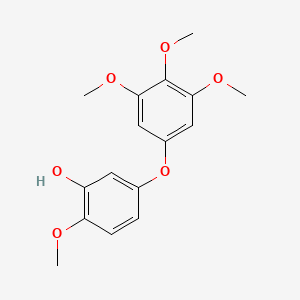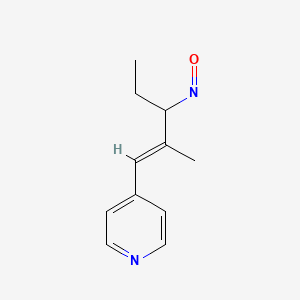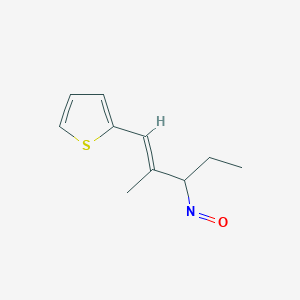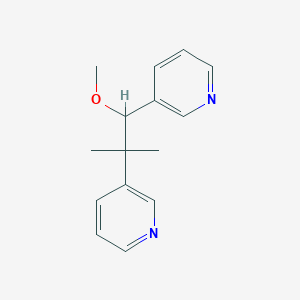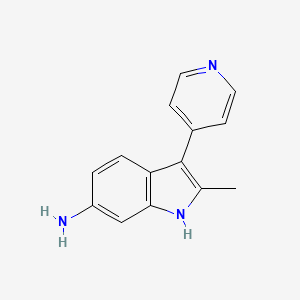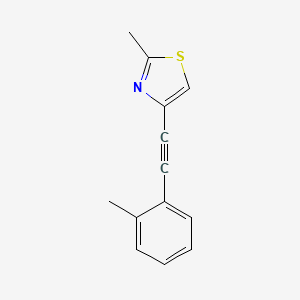
2-Methyl-1,2-di-pyridin-3-yl-propylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,2-di-pyridin-3-yl-propylchloride is an organic compound with a complex structure that includes two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2-di-pyridin-3-yl-propylchloride typically involves the reaction of pyridine derivatives under specific conditions. One common method involves the use of 2-methylpyridine and 3-pyridinecarboxaldehyde as starting materials. These compounds undergo a series of reactions, including condensation and chlorination, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2-di-pyridin-3-yl-propylchloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may yield pyridine derivatives with reduced functional groups .
Scientific Research Applications
2-Methyl-1,2-di-pyridin-3-yl-propylchloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1,2-di-pyridin-3-yl-propylchloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-pyridin-2-ylpropylamine dihydrochloride
- 1-Pyridin-2-ylpropylamine dihydrochloride
- 1-Imidazo[1,2-a]pyridin-2-ylpropylamine hydrochloride
Uniqueness
2-Methyl-1,2-di-pyridin-3-yl-propylchloride is unique due to its dual pyridine rings, which confer specific chemical properties and reactivity.
Properties
CAS No. |
87372-70-1 |
|---|---|
Molecular Formula |
C14H15ClN2 |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
3-(1-chloro-2-methyl-1-pyridin-3-ylpropan-2-yl)pyridine |
InChI |
InChI=1S/C14H15ClN2/c1-14(2,12-6-4-8-17-10-12)13(15)11-5-3-7-16-9-11/h3-10,13H,1-2H3 |
InChI Key |
VVJXUKVBHKTNGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=CC=C1)C(C2=CN=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


